molecular formula C22H27N7OS B2568883 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1351594-65-4

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2568883
CAS No.: 1351594-65-4
M. Wt: 437.57
InChI Key: MUYOHAGYKSUHHA-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H27N7OS and its molecular weight is 437.57. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Inhibitors

  • Thiazole-aminopiperidine Hybrid Analogues : A series of compounds were designed and synthesized as inhibitors for Mycobacterium tuberculosis GyrB ATPase and exhibited significant antituberculosis activity without cytotoxic effects at relevant concentrations (Jeankumar et al., 2013).

Antimicrobial and Antioxidant Activities

  • Cyanoacetamide in Heterocyclic Chemistry : This study explores the synthesis of new benzothiophenes and their derivatives, showcasing potent antioxidant activities, which indicates the potential for developing compounds with therapeutic benefits in oxidative stress-related conditions (Bialy & Gouda, 2011).

Novel Fused Heterobicycles

  • Substituted Pyrazolo[4,3-c]pyridine-3-ols : This research involves the synthesis of novel fused heterobicycles, indicating a methodological advancement in creating compounds that could have unique biological properties (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antituberculosis Activity

  • Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids : This study reports the synthesis of pyridines and pyrazines with potential antituberculosis activity, highlighting the importance of structural modifications in enhancing biological efficacy against Mycobacterium tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7OS/c1-14-13-15(2)29(27-14)20-8-7-19(25-26-20)28-11-9-16(10-12-28)21(30)24-22-23-17-5-3-4-6-18(17)31-22/h7-8,13,16H,3-6,9-12H2,1-2H3,(H,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYOHAGYKSUHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=C(S4)CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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